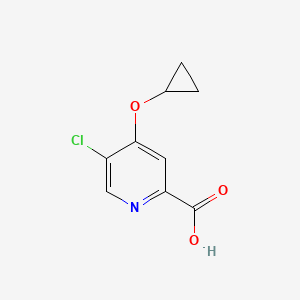

5-Chloro-4-cyclopropoxypicolinic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H8ClNO3 |

|---|---|

Molekulargewicht |

213.62 g/mol |

IUPAC-Name |

5-chloro-4-cyclopropyloxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H8ClNO3/c10-6-4-11-7(9(12)13)3-8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |

InChI-Schlüssel |

UEJKPIRDHGNRDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1OC2=CC(=NC=C2Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-cyclopropoxypicolinic acid typically involves the cyclopropanation of a suitable precursor followed by chlorination and subsequent functional group modifications. One common method involves the use of cyclopropyl bromide and a suitable picolinic acid derivative under basic conditions to form the cyclopropoxy group. The chlorination step can be achieved using thionyl chloride or similar chlorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Chloro-4-cyclopropoxypicolinic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-4-cyclopropoxypicolinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new biochemical assays or as a probe to study enzyme functions.

Medicine: The compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of agrochemicals, pharmaceuticals, and other high-value products.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) and other halogenated heterocyclic carboxylic acids. Below is a comparative analysis:

| Property | 5-Chloro-4-cyclopropoxypicolinic Acid | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |

|---|---|---|

| Core Heterocycle | Pyridine (6-membered, 1 nitrogen) | Pyrimidine (6-membered, 2 nitrogens) |

| Substituents | Cl (position 5), cyclopropoxy (position 4) | Cl (position 2), methyl (position 6) |

| Functional Groups | Carboxylic acid, ether | Carboxylic acid, methyl |

| Potential Applications | Agrochemical intermediates, metal ligands | Pharmaceuticals, synthetic intermediates |

The pyridine vs. pyrimidine core significantly impacts electronic properties and hydrogen-bonding capabilities.

Research Findings and Implications

Crystallographic Insights

Tools like ORTEP-3 (a crystallographic visualization program) enable detailed analysis of molecular conformations.

Bioactivity Comparisons

- Pyridine Derivatives: Chlorine and ether groups enhance herbicidal activity in analogs like picloram (4-amino-3,5,6-trichloropicolinic acid).

- Pyrimidine Derivatives : Methyl and chlorine substituents are common in antiviral agents (e.g., emtricitabine intermediates).

The target compound’s cyclopropoxy group may offer unique metabolic stability, a hypothesis supported by studies on cyclopropane-containing pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-Chloro-4-cyclopropoxypicolinic acid that influence its reactivity in synthetic pathways?

- Methodological Answer : Begin by analyzing the molecule’s functional groups (e.g., picolinic acid backbone, cyclopropoxy substituent, and chlorine atom) using spectroscopic techniques (NMR, IR) and computational tools (DFT calculations) to predict electronic and steric effects. Compare reactivity with analogs lacking the cyclopropoxy group to isolate its role .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Conduct a Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Use HPLC or LC-MS to monitor intermediates and byproducts. Reference protocols for similar picolinic acid derivatives in pharmacopeial literature to identify optimal reaction conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement OSHA-compliant exposure controls (e.g., fume hoods, PPE) and routine air sampling. Refer to hazard profiles of structurally related chlorinated aromatic acids (e.g., 5-amino-2-chloro-4-fluorobenzoic acid) for guidance on spill management and first-aid measures .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound across studies be resolved?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to assess study heterogeneity (e.g., assay types, cell lines). Validate findings through orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability tests) and meta-analysis to identify confounding variables .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

- Methodological Answer : Use accelerated stability testing under varied pH, temperature, and light conditions. Characterize degradation products via mass spectrometry and cross-reference with pharmacopeial stability protocols for cyclopropoxy-containing compounds .

Q. How do solvation effects influence the crystallinity and solubility of this compound?

- Methodological Answer : Employ differential scanning calorimetry (DSC) and X-ray crystallography to study polymorphic forms. Use COSMO-RS simulations to predict solubility in solvent mixtures and validate with experimental solubility parameters .

Q. What computational models best predict the environmental fate of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate with experimental soil/water microcosm studies, referencing OECD guidelines for chemical persistence testing .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported pKa values for this compound?

- Methodological Answer : Re-measure pKa using potentiometric titration under standardized conditions (e.g., ionic strength, temperature). Compare with computational predictions (e.g., ACD/Labs software) and publish raw datasets to enable cross-validation .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.